Molecular Weight-Based Identity Confirmation by Mass Spectrometry
The monoisotopic mass of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (Heptanamide HCl) is 236.1291556 Da, which is a distinguishable 14.01565 Da greater than that of the closest structural analog, (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (Hexanamide HCl, MW 222.1135056 Da) [1]. This mass difference, corresponding to exactly one methylene group, provides a unique, isotope-pattern-resolved signal in LC-MS or direct-infusion MS analysis.
| Evidence Dimension | Monoisotopic Mass (Free Base) |
|---|---|
| Target Compound Data | 200.1525 Da (Heptanamide base) or 236.1292 Da (HCl salt) |
| Comparator Or Baseline | Hexanamide HCl: 222.1135 Da. Pentanamide HCl: 208.0979 Da. |
| Quantified Difference | Heptanamide HCl is 14.0157 Da heavier than Hexanamide HCl. |
| Conditions | High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap instruments) |
Why This Matters
This unambiguous mass difference is critical for the specific identification and quantification of the heptanamide impurity in telaprevir drug substance, where it must be distinguished from the co-eluting hexanamide intermediate.
- [1] PubChem Compound Summary for CID 66786721, 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride. Computed Monoisotopic Mass. National Center for Biotechnology Information. Accessed April 24, 2026. View Source
